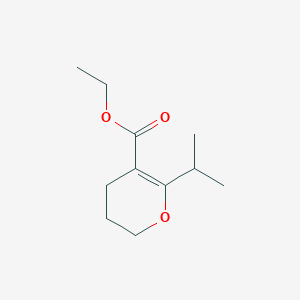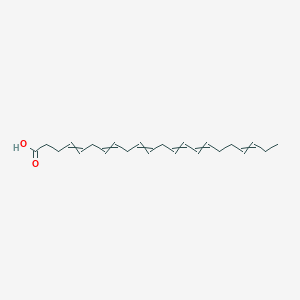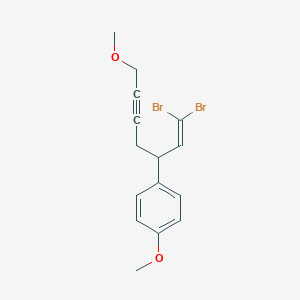![molecular formula C9H18FNSi B14262556 5-Fluoro-1-aza-5-silabicyclo[3.3.3]undecane CAS No. 169228-30-2](/img/structure/B14262556.png)
5-Fluoro-1-aza-5-silabicyclo[3.3.3]undecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-1-aza-5-silabicyclo[3.3.3]undecane: is a unique organosilicon compound characterized by its tricyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-1-aza-5-silabicyclo[3.3.3]undecane typically involves the reaction of silatrane HSi(OCH2CH2)3N with fluorinating agents. One common method includes the use of mercury(II) salts such as HgX2 (X = OCOMe, OCOCF3, OCOCCl3, SCN, Br) to afford the corresponding 1-substituted silatranes . The reaction conditions are generally mild, and the yields are good.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Fluoro-1-aza-5-silabicyclo[3.3.3]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silatranes with different substituents.
Reduction: Reduction reactions can modify the silicon center, leading to different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions include various substituted silatranes, which can be further utilized in different applications .
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Fluoro-1-aza-5-silabicyclo[3.3.3]undecane is used as a reagent in organic synthesis, particularly in the formation of complex organosilicon compounds.
Biology and Medicine: The compound has shown potential as an antitumor agent. Computer simulations have indicated that certain derivatives of silatranes, including this compound, may possess significant biological activity .
Industry: In the industrial sector, this compound is used in the development of new materials with enhanced properties, such as increased thermal stability and resistance to degradation .
Wirkmechanismus
The mechanism of action of 5-Fluoro-1-aza-5-silabicyclo[3.3.3]undecane involves its interaction with various molecular targets. The silicon center in the compound is highly reactive, allowing it to form stable complexes with different biological molecules. This interaction can disrupt normal cellular processes, leading to its potential antitumor effects .
Vergleich Mit ähnlichen Verbindungen
- 2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane
- 1-Phenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane
Comparison: Compared to other similar compounds, 5-Fluoro-1-aza-5-silabicyclo[3.3.3]undecane is unique due to the presence of the fluorine atom, which imparts distinct chemical properties. This fluorine substitution enhances the compound’s reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
169228-30-2 |
|---|---|
Molekularformel |
C9H18FNSi |
Molekulargewicht |
187.33 g/mol |
IUPAC-Name |
5-fluoro-1-aza-5-silabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C9H18FNSi/c10-12-7-1-4-11(5-2-8-12)6-3-9-12/h1-9H2 |
InChI-Schlüssel |
RXPAMLWZKQDCJX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2CCC[Si](C1)(CCC2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[1-(2-Hydroxyphenyl)propan-2-yl]acetamide](/img/structure/B14262489.png)
![1-Bromo-4-[1,1,2,2-tetrafluoro-2-(4-propylphenyl)ethyl]benzene](/img/structure/B14262498.png)
![N,N-Dimethyl[1,1'-biphenyl]-2-amine N-oxide](/img/structure/B14262510.png)

![(4-Methoxy-1,3-phenylene)bis[(4-methylpiperazin-1-yl)methanone]](/img/structure/B14262523.png)







